3-Bromo-5-fluorobenzyl chloride

Übersicht

Beschreibung

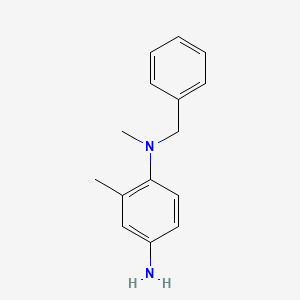

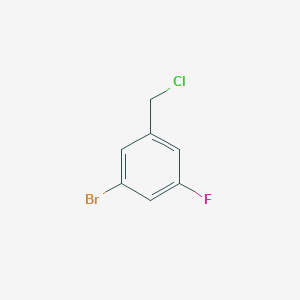

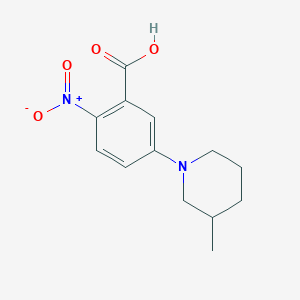

“3-Bromo-5-fluorobenzyl chloride” is likely a halogenated organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and it has bromine, fluorine, and chlorine atoms attached to it. The presence of these halogens and the benzyl group (a benzene ring attached to a CH2 group) could make this compound useful in various chemical reactions, particularly in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, where bromine, fluorine, and chlorine are introduced into the molecule. This could be achieved through electrophilic aromatic substitution reactions or free radical halogenation, depending on the specific conditions and starting materials .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-fluorobenzyl chloride” would consist of a benzene ring with a bromine atom and a fluorine atom attached to it at the 3rd and 5th positions, respectively. There would also be a CH2Cl (benzyl chloride) group attached to the benzene ring .Chemical Reactions Analysis

As a halogenated benzene derivative, “3-Bromo-5-fluorobenzyl chloride” could participate in various chemical reactions. These might include further halogenation reactions, nucleophilic aromatic substitution reactions, or reactions with nucleophiles to replace the chlorine atom in the benzyl chloride group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-fluorobenzyl chloride” would depend on its molecular structure. As a halogenated organic compound, it would likely be relatively nonpolar and insoluble in water. It could also potentially have a relatively high boiling point due to the presence of the halogens .Wissenschaftliche Forschungsanwendungen

Application in Antibacterial Drugs

- Summary of the Application: Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They have a wide range of biological applications in medicine and as pesticides .

- Methods of Application or Experimental Procedures: The compound is synthesized by the amidation reaction . Its structure is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .

- Results or Outcomes: The structure of the compound was confirmed by various spectroscopic methods and X-ray diffraction . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .

Application in Synthesis of Bioactive Compounds

- Summary of the Application: 4-Fluorobenzyl bromide has been used in the preparation of various bioactive compounds . These include 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, (S)-1-(4-fluorobenzyl)-5-(2-(4-fluorophenoxymethyl)pyrrolidine-1-sulfonyl)isatin, 8-bromo 9-(4-fluorobenzyl) adenine, and 8-bromo 3-(4-fluorobenzyl) adenine .

- Results or Outcomes: The synthesis of these compounds provides valuable building blocks for the development of new drugs and bioactive compounds .

Application in the Manufacturing of Therapeutic SGLT2 Inhibitors

- Summary of the Application: “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application or Experimental Procedures: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-3-(chloromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVSLUFLTUOQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655784 | |

| Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluorobenzyl chloride | |

CAS RN |

1094651-50-9 | |

| Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)

![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)

![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)

![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)